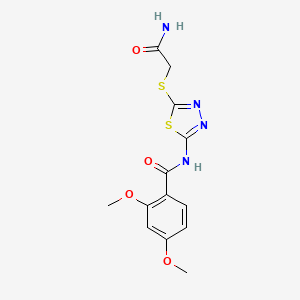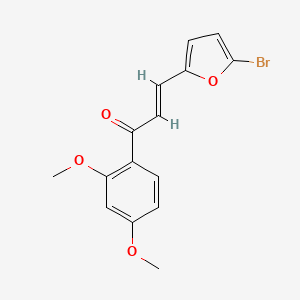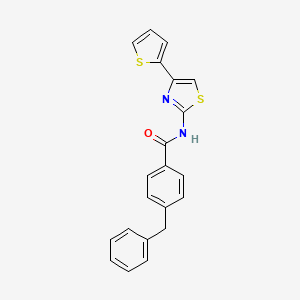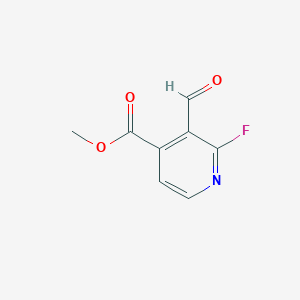
3-(1-Hydroxypropyl)pyridine
Vue d'ensemble
Description
“3-(1-Hydroxypropyl)pyridine”, also known as 3-Pyridinepropanol, is a chemical compound with the formula C8H11NO . It has a molecular weight of 137.1790 . This compound is also available as a 2D Mol file or as a computed 3D SD file .
Molecular Structure Analysis
The molecular structure of “3-(1-Hydroxypropyl)pyridine” consists of a six-membered heterocyclic ring with five carbon atoms and one nitrogen atom . The carbon valencies not taken up in forming the ring are satisfied by hydrogen .
Physical And Chemical Properties Analysis
Pyridine derivatives, including “3-(1-Hydroxypropyl)pyridine”, generally have unique physical properties. For instance, pyridine has a boiling point 35.2°C higher than benzene (115.3 vs 80.1°C), and unlike benzene, it is miscible with water in all proportions at ambient temperatures .
Applications De Recherche Scientifique
UV Protection and Endocrine Disruption
3-(1-Hydroxypropyl)pyridine, also known as hydroxypyridinone, is a derivative of pyridine and shares properties with benzophenone-3 (BP-3), a commonly used UV filter. Although not directly studied, the properties of BP-3 provide insights into the potential applications and effects of similar compounds. BP-3 is utilized in skincare for UV protection but raises concerns due to its potential endocrine-disrupting effects. Studies indicate that BP-3 exposure could influence birth weights and gestational ages, and affect reproductive functions in animals, attributed to its interaction with estrogen and testosterone balance (Ghazipura et al., 2017).
Chelation and Medical Uses
Hydroxypyridinones, including 3-hydroxy-4-pyridinones, are recognized for their chelating properties, particularly with metals like aluminum and iron. These compounds are being developed as efficient metal chelators for potential medical applications, including conditions where metal accumulation is a concern. Some hydroxypyridinones demonstrate promising oral activity as aluminum chelators and are considered for replacing current chelation therapies (Santos, 2002).
Medicinal and Chemosensing Applications
3-(1-Hydroxypropyl)pyridine derivatives are part of the broader family of pyridine derivatives, known for their varied biological activities. These compounds have applications in medicinal fields, possessing antibacterial, antiviral, anticancer, and other bioactivities. Additionally, their affinity for various ions and neutral species enables them to serve as effective chemosensors in environmental, agricultural, and biological samples (Altaf et al., 2015), (Abu-Taweel et al., 2022).
Synthesis and Catalysis
Pyridine derivatives are instrumental in the synthesis of complex organic compounds. They serve as key precursors in the pharmaceutical industry and exhibit broad synthetic applications due to their structural versatility. Their role in facilitating the synthesis of diverse chemical structures through various catalytic methods underlines their significance in advancing pharmaceutical and medicinal chemistry (Parmar et al., 2023).
Environmental and Biological Interactions
The interaction of pyridine derivatives, including 3-(1-Hydroxypropyl)pyridine, with metals significantly influences their electronic systems, impacting their reactivity and stability. Understanding these interactions is crucial for predicting the behavior of these compounds in biological systems and their potential as therapeutic agents (Lewandowski et al., 2005).
Safety and Hazards
Orientations Futures
Pyridine derivatives, including “3-(1-Hydroxypropyl)pyridine”, have been the focus of recent research due to their potential pharmacological effects. Future research may focus on the development of pyridine-based novel antibiotic/drug design as a versatile scaffold with limited side effects for the next-generation therapeutics .
Propriétés
IUPAC Name |
1-pyridin-3-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)7-4-3-5-9-6-7/h3-6,8,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGGGNADMGYZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)propan-1-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole](/img/structure/B2784618.png)



![N-(4-methylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B2784623.png)
![Ethyl (5-((4-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2784624.png)

![3-Propan-2-yl-4-[2-(trifluoromethoxy)ethoxy]benzenesulfonyl fluoride](/img/structure/B2784626.png)





